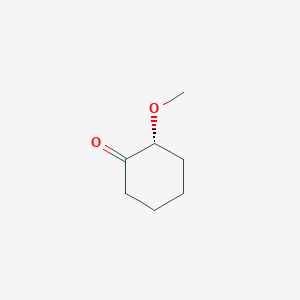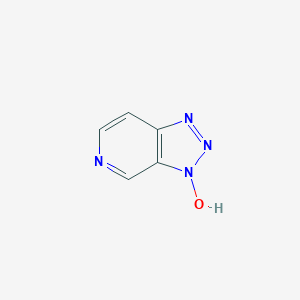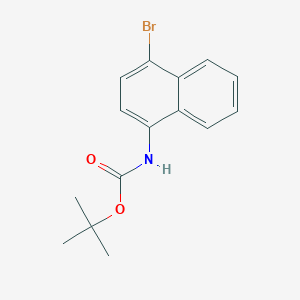
Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt, also known as TCBZ or thiabendazole, is a benzimidazole anthelmintic drug used to treat parasitic infections in both humans and animals. TCBZ has been used for decades to control and prevent parasitic infections in livestock, and has recently gained attention for its potential therapeutic applications in humans.
作用機序
The mechanism of action of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt involves the inhibition of microtubule polymerization, which disrupts the normal cellular processes of the parasitic organism and ultimately leads to its death. Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt also affects the metabolism and energy production of the parasite, further contributing to its parasiticidal activity.
生化学的および生理学的効果
Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of cancer cell growth, and the reduction of inflammatory responses. Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt is its broad-spectrum activity against a wide range of parasitic infections. Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt is also relatively safe and well-tolerated, with few reported side effects. However, Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has some limitations in terms of its solubility and bioavailability, which can impact its efficacy in certain applications.
将来の方向性
There are several potential future directions for the research and development of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt. One area of interest is the use of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential application of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt is in the treatment of cancer, where it has shown promising anti-tumor activity. Additionally, further research is needed to optimize the formulation and delivery of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt to improve its solubility and bioavailability.
合成法
The synthesis of Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt involves the condensation of 2-(4-thiazolyl)benzimidazole with 2-chloroethyl potassium sulfide in the presence of a base. The resulting product is purified through recrystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has been extensively studied for its anthelmintic properties and has been shown to be effective against a wide range of parasitic infections in both animals and humans. In addition to its anthelmintic properties, Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt has also been shown to exhibit anti-cancer, anti-inflammatory, and immunomodulatory effects.
特性
CAS番号 |
182193-17-5 |
|---|---|
製品名 |
Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt |
分子式 |
C12H11KN2O2S2 |
分子量 |
318.5 g/mol |
IUPAC名 |
potassium;2-[1-(thietan-3-yl)benzimidazol-2-yl]sulfanylacetate |
InChI |
InChI=1S/C12H12N2O2S2.K/c15-11(16)7-18-12-13-9-3-1-2-4-10(9)14(12)8-5-17-6-8;/h1-4,8H,5-7H2,(H,15,16);/q;+1/p-1 |
InChIキー |
XRXDTCBRGRNVPW-UHFFFAOYSA-M |
異性体SMILES |
C1C(CS1)N2C3=CC=CC=C3N=C2SCC(=O)[O-].[K+] |
SMILES |
C1C(CS1)N2C3=CC=CC=C3N=C2SCC(=O)[O-].[K+] |
正規SMILES |
C1C(CS1)N2C3=CC=CC=C3N=C2SCC(=O)[O-].[K+] |
その他のCAS番号 |
182193-17-5 |
同義語 |
Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)


![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)





![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
